Technical Guide: (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid
Technical Guide: (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid
A Strategic Scaffold for Medicinal Chemistry and Drug Discovery
Executive Summary
(3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid (CAS 731810-79-0), often referred to as 1,2,3,4-tetrahydroisoquinoline-2-acetic acid, represents a critical "privileged scaffold" in modern medicinal chemistry.[1] As an N-substituted derivative of the tetrahydroisoquinoline (THIQ) core, this compound serves as a versatile building block for synthesizing bioactive molecules targeting G-protein coupled receptors (GPCRs), ion channels, and enzymatic pathways. Its structural duality—combining a lipophilic, conformationally restricted bicyclic amine with a polar, reactive carboxylic acid tail—makes it an ideal linker and pharmacophore for optimizing drug-like properties (ADME).
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
This compound functions as a zwitterionic amino acid derivative under physiological conditions, offering unique solubility and binding characteristics.
Nomenclature and Identifiers
| Parameter | Details |
| IUPAC Name | 2-(3,4-dihydro-1H-isoquinolin-2-yl)acetic acid |
| Common Synonyms | 1,2,3,4-Tetrahydroisoquinoline-2-acetic acid; N-(Carboxymethyl)-1,2,3,4-tetrahydroisoquinoline |
| CAS Number | 731810-79-0 (Free acid); 105400-81-5 (Related entry); 91-21-4 (Parent amine) |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| SMILES | OC(=O)CN1CCC2=CC=CC=C2C1 |
Physicochemical Properties
| Property | Value / Characteristic |
| pKa (Acid) | ~2.5 – 3.0 (Carboxylic acid) |
| pKa (Base) | ~8.5 – 9.0 (Tertiary amine) |
| LogP | ~1.2 (Estimated) |
| Solubility | Soluble in polar organic solvents (DMSO, MeOH); limited water solubility at neutral pH (isoelectric point).[2] |
| Appearance | White to off-white crystalline solid. |
Synthetic Pathways and Production
The synthesis of (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid relies on the nucleophilic substitution capability of the secondary amine in the parent tetrahydroisoquinoline.
Mechanism of Action (Synthesis)
The reaction proceeds via an SN2 mechanism . The lone pair of the nitrogen atom in 1,2,3,4-tetrahydroisoquinoline attacks the
Method A: Direct Alkylation (Industrial Route)
This method uses chloroacetic acid under basic conditions. It is cost-effective but requires careful pH control to prevent poly-alkylation (quaternization).
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Reagents: 1,2,3,4-Tetrahydroisoquinoline, Chloroacetic acid, NaOH (aq).
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Conditions: Reflux in water/ethanol mixture for 4-6 hours.
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Yield: 65-75%.
Method B: Two-Step Esterification-Hydrolysis (High Purity)
Preferred for medicinal chemistry applications requiring high purity, this route avoids the formation of zwitterionic aggregates during workup.
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Alkylation: Reaction with ethyl bromoacetate in the presence of K₂CO₃ in acetonitrile.
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Hydrolysis: Saponification of the ethyl ester using LiOH or NaOH in THF/Water.
Step-by-Step Protocol (Method B)
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Dissolution: Dissolve 10 mmol of 1,2,3,4-tetrahydroisoquinoline in 20 mL anhydrous acetonitrile.
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Base Addition: Add 15 mmol of anhydrous K₂CO₃.
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Alkylation: Dropwise add 11 mmol of ethyl bromoacetate at 0°C. Warm to room temperature and stir for 12 hours.
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Workup 1: Filter solids, concentrate filtrate, and purify the intermediate ester via flash chromatography (Hexane/EtOAc).
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Hydrolysis: Dissolve the ester in THF:Water (1:1). Add 2 equivalents of LiOH. Stir at 25°C for 2 hours.
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Isolation: Acidify to pH 3-4 with 1M HCl. Extract with EtOAc or precipitate the zwitterion.
Synthetic Workflow Diagram
Caption: Figure 1. Two-step synthetic pathway via ester intermediate ensuring high purity.
Medicinal Chemistry Applications
The (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid moiety is not just a passive linker; it actively contributes to the pharmacological profile of drug candidates.
Pharmacophore Features[3][8][10]
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Cationic Center: The tertiary nitrogen is protonated at physiological pH, mimicking the basic side chains of lysine or arginine, crucial for interacting with aspartate/glutamate residues in receptor pockets.
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Lipophilic Core: The fused benzene ring provides
- stacking interactions with aromatic residues (Phe, Tyr, Trp) in the binding site. -
Acidic Tail: The carboxylic acid serves as a hydrogen bond acceptor/donor or an ionic anchor. It is also the primary handle for amide coupling to create larger peptidomimetics.
Therapeutic Utility
This scaffold is prevalent in the design of:
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Integrin Antagonists: The N-acetic acid motif mimics the RGD (Arg-Gly-Asp) sequence, specifically the acidic aspartate component, while the isoquinoline ring restricts conformation.
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Anticonvulsants: Derivatives of N-substituted tetrahydroisoquinolines modulate sodium channels.
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Enzyme Inhibitors: Used in designing inhibitors for enzymes like HIV-1 integrase and various proteases where a constrained amino acid mimic is required.
Structure-Activity Relationship (SAR) Logic
Caption: Figure 2. Pharmacophoric mapping of the THIQ-acetic acid scaffold against biological targets.
Experimental Characterization
To validate the synthesis of (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid, the following analytical signatures should be confirmed.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
- 10-12 ppm (br s, 1H, -COOH).
- 7.0-7.2 ppm (m, 4H, Aromatic).
- 3.8 ppm (s, 2H, N-CH₂-N ring).
- 3.4 ppm (s, 2H, N-CH₂-COOH).
- 2.9 ppm (t, 2H, Ar-CH₂-CH₂-N).
- 2.8 ppm (t, 2H, Ar-CH₂-CH₂-N).
Mass Spectrometry
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ESI-MS: Calculated [M+H]⁺ = 192.23. Observed peak typically at m/z 192.1.
Safety and Handling
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Hazards: The compound is an irritant to eyes, respiratory system, and skin. The parent amine (tetrahydroisoquinoline) has neuroactive properties; derivatives should be handled with care.
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the amine.
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Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
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Santa Cruz Biotechnology. (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid Product Data. Retrieved from
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PubChem. 1,2,3,4-Tetrahydroisoquinoline (Parent Compound Data). National Library of Medicine. Retrieved from
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ChemicalBook. 1,2,3,4-Tetrahydroisoquinoline-2-acetic acid Properties and Synthesis. Retrieved from
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Journal of Organic Chemistry. Oxidative Functionalization of Tetrahydroisoquinolines. ACS Publications.[1] (Contextual synthesis reference). Retrieved from
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Fisher Scientific. Tetrahydroisoquinoline Derivatives Catalog. Retrieved from
